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molecular formula C12H15NO2 B181575 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 4721-98-6

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Cat. No. B181575
M. Wt: 205.25 g/mol
InChI Key: VASUQTGZAPZKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935841B2

Procedure details

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, conversion>99%, ee 82% (GC, sample derivatised by treatment with acetic anhydride pyridine, Chirasil DEX CB, 25 m×0.25 mm, injector/detector 200° C., helium 20 psi, 170° C. for 20 minutes then ramp at 5° C./min to 200° C., hold for 10 minutes, retention times 30.18 minutes and 30.45 minutes).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[CH:9]([CH3:15])[NH:8][CH2:7][CH2:6]2.N1C=CC=CC=1.C(OC(=O)C)(=O)C>>[CH3:15][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2)[CH2:6][CH2:7][N:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCNC(C2=CC1OC)C
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1.C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
retention times 30.18 minutes and 30.45 minutes
Duration
30.45 min

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=NCCC2=CC(=C(C=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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